

VU0467154: A Selective M4 Positive Allosteric Modulator - A Technical Guide

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Compound of Interest

Compound Name: VU0467154

Cat. No.: B611758

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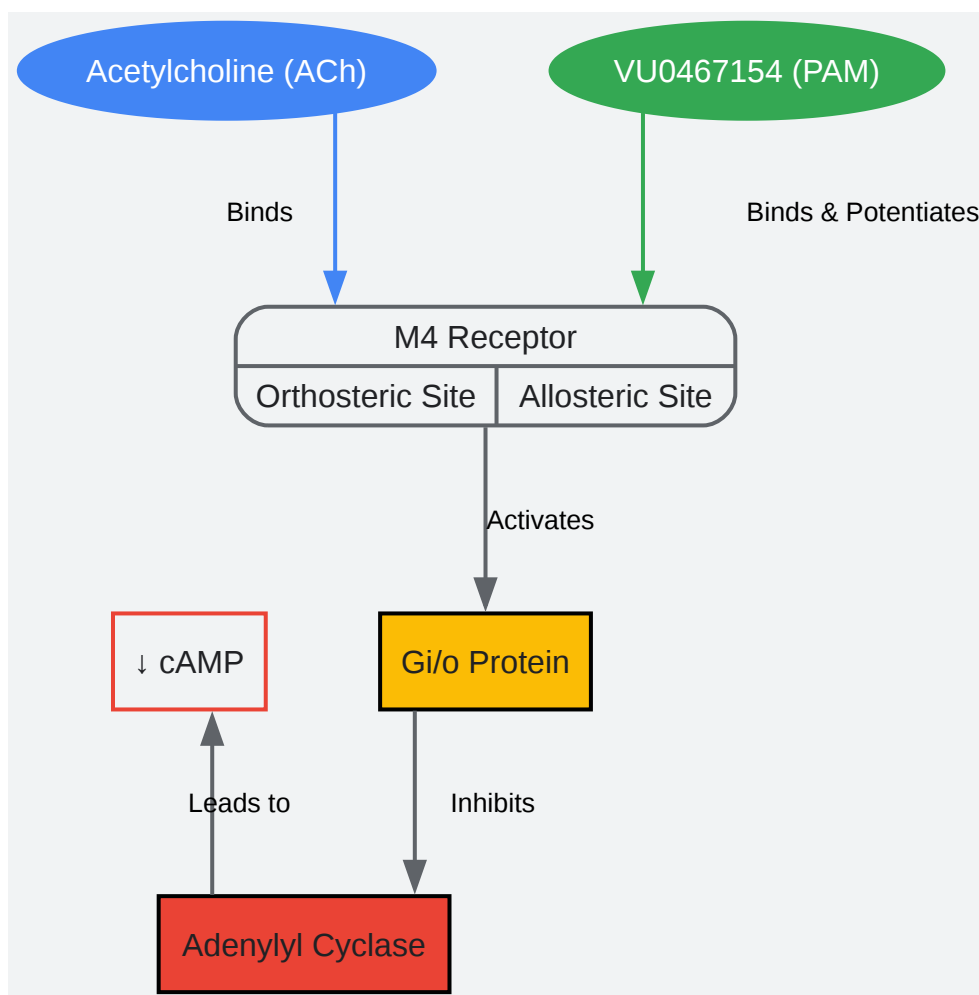
Abstract: This document provides a comprehensive technical overview of **VU0467154**, a novel, potent, and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). **VU0467154** has emerged as a critical in vivo tool compound for elucidating the therapeutic potential of M4 receptor modulation in neuropsychiatric disorders, particularly schizophrenia. This guide details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

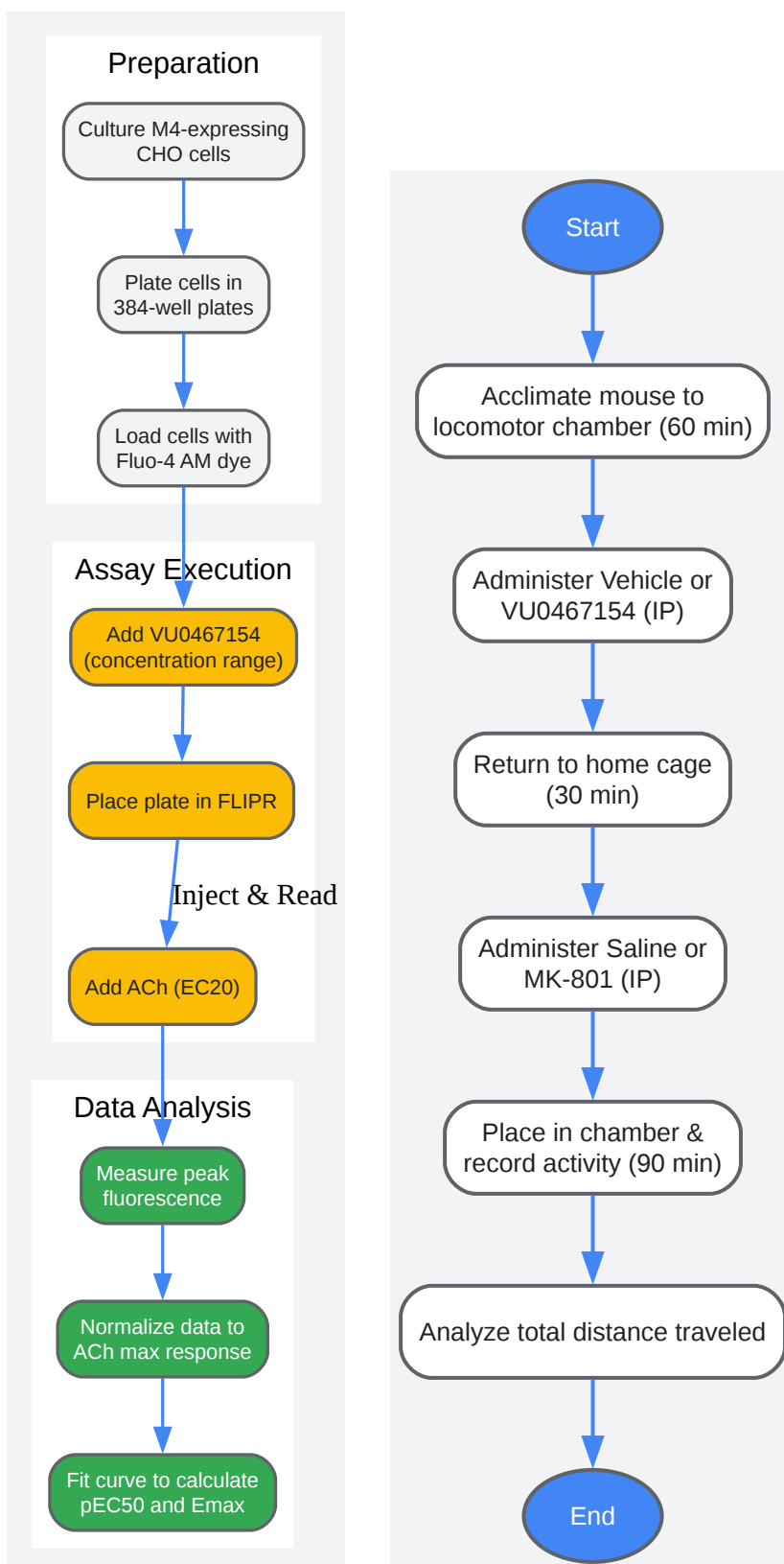
Introduction

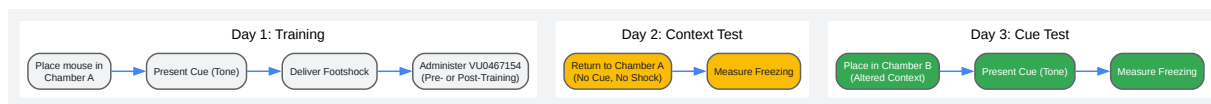
VU0467154, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is a pioneering molecule in the study of muscarinic receptor pharmacology.^{[1][2][3]} Unlike orthosteric agonists that directly activate receptors, **VU0467154** acts as a positive allosteric modulator (PAM), binding to a distinct site on the M4 receptor to enhance its response to the endogenous neurotransmitter, acetylcholine (ACh).^{[4][5]} This mode of action offers a more nuanced approach to receptor modulation, potentially leading to improved therapeutic windows and reduced side effects compared to traditional agonists. With its enhanced in vitro potency and favorable rodent pharmacokinetic properties, **VU0467154** has enabled extensive research into the role of M4 receptors in cognition and psychosis.

Mechanism of Action

VU0467154 does not activate the M4 receptor on its own. Instead, it potentiates the receptor's response to ACh. This is achieved by binding to an allosteric site—a location on the receptor distinct from the ACh binding site—which increases the affinity of ACh for the receptor and/or enhances the efficiency of signal transduction upon ACh binding. This selective amplification of endogenous cholinergic signaling in M4-expressing circuits is a key feature of its therapeutic potential. The M4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This mechanism is thought to underlie its ability to modulate neurotransmitter release, particularly dopamine in the striatum.







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References

- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
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